Keto Itraconazole-d8
Description
Contextualization of Itraconazole (B105839) and its Metabolites within Antifungal Pharmacotherapy Research
Itraconazole is a broad-spectrum, triazole-based antifungal agent widely utilized in the treatment of a variety of fungal infections. researchgate.netnih.govyoutube.com It is considered an essential medicine for managing infections caused by fungi such as Aspergillus and Candida species, particularly in immunocompromised patient populations like those with HIV, undergoing chemotherapy, or post-organ transplant. nih.govnih.gov The primary mechanism of action for itraconazole involves the inhibition of lanosterol (B1674476) 14-alpha-demethylase, a crucial enzyme in the fungal cytochrome P450 pathway. youtube.comnih.govdrugbank.com This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately, the death of the fungal cell. researchgate.netnih.gov
Academic Significance of Stable Isotope Labeled Analogs in Drug Development Science
Stable isotope labeling is a powerful technique in pharmaceutical and biomedical research where atoms in a molecule are replaced with their non-radioactive (stable) isotopes. metsol.com Common stable isotopes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.comsymeres.com These labeled compounds are chemically identical to their natural counterparts but have a greater mass due to the presence of extra neutrons. metsol.com This mass difference allows them to be used as tracers, enabling scientists to track their journey and transformation through complex biological systems using specialized analytical instruments like mass spectrometers, without the safety concerns associated with radioactive isotopes. metsol.com
In drug development science, stable isotope-labeled analogs are indispensable tools with a wide range of applications. symeres.comacs.org They are critically important for:
Pharmacokinetic (PK) Studies : Researchers use labeled drugs to precisely determine the rate and extent of absorption, distribution, metabolism, and excretion (ADME). metsol.com
Metabolism Studies : They allow for the accurate tracing of a drug's metabolic fate, helping to identify and quantify its breakdown products (metabolites). symeres.com
Quantitative Analysis : Labeled compounds serve as ideal internal standards in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.gov Because they behave nearly identically to the unlabeled analyte during sample extraction and analysis, they can correct for any sample loss, leading to highly accurate quantification of the drug or metabolite in biological fluids. acs.org
Mechanistic Studies : The use of deuterium can help elucidate reaction mechanisms through the kinetic isotope effect. symeres.com
Drug-Drug Interaction Studies : By labeling one drug, researchers can study how a co-administered drug affects its metabolism and pharmacokinetics.
The ability to safely and accurately gather precise kinetic and metabolic data makes stable isotope labeling a cornerstone of modern drug discovery and development, accelerating timelines and enhancing the quality of data for regulatory submissions. metsol.com
Historical and Current Trajectories in Deuterated Drug Research and Methodologies
The use of deuterium in drug research is a specific application of stable isotope labeling that has evolved significantly over several decades. Following the discovery of deuterium by Harold Urey in 1931, its potential as a tool for mechanistic studies became apparent. wikipedia.org The concept of intentionally replacing hydrogen with deuterium in drug molecules, an example of bioisosterism, first emerged in the early 1960s, and the first patents for deuterated molecules were granted in the 1970s. wikipedia.orgnih.gov
Early efforts primarily focused on the "deuterium switch" strategy, which involves creating deuterated versions of existing, marketed drugs. nih.gov The rationale behind this approach is based on the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. neulandlabs.com This can slow down the rate of metabolic processes that involve breaking this bond, potentially leading to an improved pharmacokinetic profile, such as a longer half-life, reduced dosing frequency, and potentially lower toxicity. wikipedia.orgnih.govneulandlabs.com A landmark achievement in this area was the FDA's approval of Austedo® (deutetrabenazine) in 2017, the first-ever deuterated drug to receive marketing authorization. wikipedia.orgnih.govassumption.edu It demonstrated a superior pharmacokinetic profile compared to its non-deuterated predecessor, tetrabenazine. nih.gov
In recent years, the field has progressed beyond the deuterium switch. The current trajectory involves applying deuteration strategies during de novo drug discovery to design novel chemical entities with optimal metabolic properties from the outset. nih.gov This shift was highlighted by the FDA's approval of deucravacitinib (B606291) in 2022, a pioneering de novo deuterated drug. wikipedia.orgnih.gov Methodologies for creating these compounds have also advanced, ranging from synthesis using commercially available deuterated precursors to sophisticated hydrogen-deuterium exchange reactions utilizing specialized catalysts. symeres.com
Rationale for the Specific Application of Keto Itraconazole-d8 in Advanced Research Paradigms
This compound is a deuterated, stable isotope-labeled analog of keto-itraconazole, a known metabolite of the antifungal drug itraconazole. drugbank.comfda.gov The "-d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium atoms. The rationale for its specific application in advanced research paradigms stems directly from the principles of stable isotope labeling in quantitative bioanalysis.
The primary and most crucial application of this compound is to serve as an internal standard in pharmacokinetic and drug metabolism studies of itraconazole. When researchers need to measure the concentration of the actual metabolite, keto-itraconazole, in biological samples such as blood plasma or tissue, they employ highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In this context, a known quantity of this compound is added to each biological sample before processing. Because its chemical and physical properties are nearly identical to the non-labeled keto-itraconazole (the analyte), it experiences the same effects during every step of the analytical procedure, including extraction, chromatography, and ionization. However, due to its higher mass, the mass spectrometer can easily distinguish it from the analyte. By comparing the instrument's response for the known amount of the deuterated standard to the response for the unknown amount of the analyte, researchers can calculate the precise concentration of the keto-itraconazole metabolite in the original sample. This method corrects for variability and potential loss during sample handling, ensuring the resulting data is exceptionally accurate and reliable. Such precision is fundamental for building accurate pharmacokinetic models and fully understanding the metabolic profile of itraconazole.
Interactive Data Table for this compound
| Property | Value |
| Chemical Formula | C₃₅H₂₈D₈Cl₂N₈O₅ |
| Molecular Weight | ~727.7 g/mol (approx. based on adding 8 neutrons to the non-deuterated form) |
| Parent Compound | Itraconazole |
| Analyte | Keto-Itraconazole |
| Primary Application | Internal Standard for Mass Spectrometry |
Properties
Molecular Formula |
C₃₅H₂₈D₈Cl₂N₈O₅ |
|---|---|
Molecular Weight |
727.67 |
Synonyms |
rel-4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methyl_x000B_-2-oxopropyl)-3H-1,2,4-triazol-3-one-d8; keto-ITZ-d8; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Keto Itraconazole D8
Advanced Approaches for Deuterium (B1214612) Incorporation into Itraconazole (B105839) Derivatives
The introduction of deuterium into complex molecules such as Itraconazole and its derivatives can be achieved through various advanced synthetic methods. These methods range from direct hydrogen-deuterium exchange on the intact molecule to the de novo synthesis using deuterated building blocks. google.com The choice of strategy depends on the desired location of the deuterium atoms, the chemical stability of the substrate, and the required level of isotopic enrichment.
Itraconazole possesses three chiral centers, making the stereochemical outcome of any synthetic modification a critical consideration. researchgate.net Stereoselective deuteration aims to introduce deuterium at a specific position with a defined three-dimensional orientation. This is particularly relevant for chiral molecules where stereoisomers can have different biological activities. researchgate.net
One advanced strategy is "deuterium-enabled chiral switching" (DECS), where deuterium is incorporated to stabilize a chiral center that is otherwise prone to rapid racemization (interconversion of enantiomers). researchgate.net By replacing a hydrogen atom at a stereocenter with a deuterium atom, the energy barrier for bond cleavage can be increased, slowing down the rate of epimerization and allowing for the isolation of a single, stable enantiomer from a racemic mixture. nih.govresearchgate.net While Itraconazole's core chiral centers are relatively stable, deuteration could be applied to precursors or related compounds where stereochemical instability is a concern.
Hydrogen-deuterium exchange (HIE) reactions are a common method for late-stage deuterium incorporation, offering an efficient alternative to multi-step synthesis. researchgate.net These can be broadly categorized as catalytic or non-catalytic.
Catalytic Exchange: These methods often employ transition metal catalysts, such as palladium, platinum, or ruthenium, to activate C-H bonds and facilitate exchange with a deuterium source, typically deuterium gas (D₂) or heavy water (D₂O). google.comresearchgate.net For molecules containing nitrogen heterocycles like the triazole rings in Itraconazole, ruthenium and Raney nickel have been shown to be effective catalysts for HIE. researchgate.net The conditions for these reactions must be carefully optimized to achieve high levels of deuterium incorporation without compromising the integrity of the complex parent molecule.
Non-Catalytic Exchange: These reactions proceed without a metal catalyst, often under acidic or basic conditions, or through specific chemical reactions. A notable example relevant to the triazole moiety of Itraconazole is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.org This reaction can be adapted to regioselectively install a deuterium atom at the C-5 position of the 1,2,3-triazole ring by using D₂O as the deuterium source in a biphasic system. nih.govacs.org This method is valued for its mild conditions and high efficiency, making it suitable for complex substrates. nih.gov
| Technique | Description | Deuterium Source | Advantages | Disadvantages |
| Catalytic HIE | Uses a transition metal catalyst (e.g., Pd/C, Ru, Raney Ni) to activate C-H bonds for exchange. google.comresearchgate.net | D₂ gas, D₂O | High deuterium incorporation; applicable to late-stage functionalization. researchgate.net | Can require harsh conditions; potential for side reactions or catalyst poisoning. |
| Non-Catalytic (CuAAC) | Copper-catalyzed reaction of an azide (B81097) and an alkyne to form a triazole ring, with deuterium incorporated from the solvent. nih.govacs.org | D₂O | Mild reaction conditions; high regioselectivity for the triazole ring; good for complex molecules. nih.govacs.org | Limited to the synthesis of the triazole ring itself. |
| Acid/Base-Mediated Exchange | Uses strong acids or bases to deprotonate a C-H bond, followed by quenching with a deuterium source. researchgate.net | D₂O, Deuterated solvents (e.g., CD₃OD) ana.ir | Simple procedure for acidic protons. | Limited to specific C-H bonds; can be harsh for sensitive molecules. |
Isotopic Purity Assessment and Characterization of Deuterated Analogs
Following synthesis, it is imperative to verify the isotopic purity and confirm the precise location of the deuterium atoms. This is accomplished using a combination of high-resolution analytical techniques.
High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for determining the isotopic purity of deuterated compounds. researchgate.net This technique can accurately measure the mass-to-charge ratio of ions, allowing for the differentiation of molecules that differ only by the number of deuterium atoms (isotopologues). researchgate.net
In a typical analysis, the mass spectrum of a deuterated compound will show a cluster of ions corresponding to the molecule with varying numbers of deuterium atoms (e.g., d₀, d₁, d₂, ... d₈). researchgate.net By comparing the relative abundance of these isotopologue peaks, the average deuterium incorporation and the distribution of deuterated species can be calculated. researchgate.net This method is highly sensitive, requires minimal sample, and provides a rapid assessment of isotopic enrichment. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for Itraconazole and its metabolites can be adapted for the analysis of their deuterated analogs. nih.govnih.govshimadzu.com
While mass spectrometry confirms the degree of deuteration, it does not typically reveal the location of the deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this purpose. wikipedia.org
Deuterium NMR (²H NMR) directly observes the deuterium nuclei. wikipedia.org A signal in the ²H NMR spectrum confirms the presence of deuterium at a specific chemical position. sigmaaldrich.com Although ²H NMR is inherently less sensitive than proton (¹H) NMR due to the low natural abundance and smaller gyromagnetic ratio of deuterium, this is not a limitation for isotopically enriched samples. wikipedia.orgmagritek.com For a compound like Keto Itraconazole-d8, the ²H NMR spectrum would be used to confirm that deuteration occurred at the intended eight positions. sigmaaldrich.com In conjunction, the disappearance or reduction of corresponding signals in the ¹H NMR spectrum provides further evidence of successful deuteration.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ESI-HRMS | Determines isotopic purity and the distribution of isotopologues (d₀, d₁, etc.). researchgate.net | High sensitivity, rapid analysis, low sample consumption. researchgate.net | Does not typically provide the specific location of deuterium atoms. |
| ²H NMR | Directly detects deuterium nuclei, confirming their exact position and chemical environment in the molecule. wikipedia.orgsigmaaldrich.com | Definitive for structural elucidation and positional analysis of deuterium. sigmaaldrich.com | Lower sensitivity than ¹H NMR; requires isotopically enriched samples for practical acquisition times. magritek.com |
| ¹H NMR | Shows the absence or reduced intensity of signals at positions where hydrogen has been replaced by deuterium. | Complements ²H NMR data; widely available. | Indirect method for confirming deuteration. |
Precursor Synthesis and Reaction Pathway Optimization for this compound
The synthesis of this compound is a complex undertaking that requires a multi-step approach, likely involving the preparation of a deuterated precursor followed by its incorporation into the final molecular structure. Keto Itraconazole is a metabolite formed from the oxidation of Hydroxy Itraconazole. researchgate.net Commercially available standards of deuterated Itraconazole metabolites, such as Hydroxy Itraconazole-d8, feature deuteration on the sec-butyl group attached to the triazolone ring. medchemexpress.com This suggests a synthetic strategy for this compound would begin with a deuterated sec-butyl precursor.
The reaction pathway would likely involve the synthesis of a deuterated 1,2,4-triazol-3-one core. This could be achieved by reacting a deuterated ketone with other reagents to form the heterocyclic ring. The synthesis of β-keto esters, which are precursors to pyrazolone (B3327878) rings (structurally related to triazolones), often starts from ketones. nih.gov A similar strategy could be employed here, starting with a deuterated sec-butyl ketone.
Once the deuterated triazolone precursor is synthesized, it would be coupled with the piperazine-containing side chain of Itraconazole. The final steps would involve the chemical conversion of the hydroxyl group (present in a Hydroxy Itraconazole-d8 intermediate) to the ketone functionality to yield this compound. This oxidation step must be optimized to be high-yielding and prevent unwanted side reactions or isotopic scrambling. Throughout the synthesis, reaction conditions such as solvent, temperature, and catalyst choice must be carefully controlled to maximize the yield and maintain the high isotopic purity of the final compound.
Scale-Up Considerations for Research-Grade Production of Deuterated Compounds
The production of research-grade deuterated compounds like this compound presents a unique set of challenges compared to the large-scale manufacturing of non-labeled active pharmaceutical ingredients (APIs). The focus for research-grade materials is on achieving high chemical and isotopic purity, often in smaller batch sizes.
Key considerations for the scale-up of this compound production include:
Control of Isotopic Enrichment: Achieving and maintaining high isotopic purity (typically >98% for research standards) is critical. simsonpharma.com This requires careful control of reaction conditions to prevent back-exchange of deuterium with hydrogen from atmospheric moisture or non-deuterated solvents. Reactions are often carried out under inert and dry conditions.
Purification Challenges: The purification of the final deuterated compound and any deuterated intermediates is crucial to remove any non-deuterated or partially deuterated species, as well as other chemical impurities. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed. umsl.edu The similar physicochemical properties of deuterated and non-deuterated compounds can make separation challenging, sometimes requiring specialized chromatographic columns and conditions.
Analytical Characterization: Rigorous analytical testing is required to confirm the chemical identity, purity, and isotopic enrichment of the final product. This typically involves a combination of techniques:
Mass Spectrometry (MS): To confirm the molecular weight and the number of deuterium atoms incorporated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the positions where deuterium has replaced hydrogen (indicated by the absence of a proton signal), and ²H NMR can be used to directly observe the deuterium signals. Quantitative NMR (qNMR) can be used to determine the exact level of deuterium incorporation.
Process Safety and Handling: While deuterium itself is not radioactive, the synthesis of complex organic molecules involves handling various chemical reagents that may be hazardous. Standard laboratory safety protocols must be followed. Additionally, the handling of expensive and moisture-sensitive deuterated reagents requires special care to avoid waste and maintain isotopic integrity.
Interactive Data Table: Key Considerations in Research-Grade Deuterated Compound Production
| Consideration | Key Challenges | Mitigation Strategies |
| Cost of Starting Materials | High price of deuterated reagents and solvents. | - Optimize synthetic route for late-stage deuteration. - Efficient recycling of deuterated solvents where possible. |
| Isotopic Purity | - Back-exchange with protic solvents or moisture. - Incomplete deuteration reactions. | - Use of anhydrous reaction conditions. - Employing a significant excess of the deuterating agent. |
| Chemical Purity | Removal of side-products and unreacted starting materials. | - Multi-step purification processes (e.g., column chromatography, preparative HPLC). - Recrystallization. |
| Analytical Validation | Accurate determination of isotopic enrichment and localization. | - Combination of MS, ¹H NMR, and ²H NMR. - Use of certified reference materials for calibration. |
| Scalability | Reproducibility of reactions and purifications at a larger scale. | - Thorough process development and optimization at the lab scale before increasing batch size. - Careful selection of equipment suitable for the required scale and purity. |
Advanced Analytical Methodologies Utilizing Keto Itraconazole D8
Role as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, an internal standard is a compound of known concentration added to samples to correct for the loss of analyte during sample processing and to compensate for variability in instrument response. clearsynth.com A stable isotope-labeled internal standard, such as Keto Itraconazole-d8, is the preferred choice because it has nearly identical physicochemical properties to the analyte, Keto Itraconazole (B105839). kcasbio.com This ensures that both compounds exhibit similar behavior during extraction, chromatographic separation, and ionization in the mass spectrometer. kcasbio.com The co-eluting SIL-IS helps to normalize variations caused by the sample matrix, a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal. kcasbio.com By using the ratio of the analyte's response to the internal standard's response, researchers can achieve robust, reliable, and reproducible quantification. clearsynth.comkcasbio.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Itraconazole and its metabolites from biological fluids due to its superior sensitivity and specificity. researchgate.netnih.gov In a typical LC-MS/MS assay for Keto Itraconazole, this compound would be added to a plasma sample prior to extraction. nih.gov The sample then undergoes a preparation process, such as solid-supported liquid extraction (SLE) or protein precipitation, to isolate the analytes from matrix components like proteins and phospholipids. researchgate.netnih.govnih.gov
During LC-MS/MS analysis, Keto Itraconazole and this compound are separated from other compounds by liquid chromatography before being ionized (typically by positive electrospray ionization) and detected by the mass spectrometer. nih.gov The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Because this compound is chemically identical but has a higher mass, it can be distinguished from the endogenous analyte. The use of a SIL-IS like this compound is crucial for methods that aim to simultaneously quantify multiple metabolites, such as Itraconazole, Hydroxy Itraconazole, Keto Itraconazole, and N-desalkyl Itraconazole. nih.govnih.gov
Below is a representative table of mass spectrometry parameters for the analysis of Keto Itraconazole, with the projected parameters for its deuterated internal standard, this compound.
Table 1: Representative LC-MS/MS Parameters for Keto Itraconazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Keto Itraconazole | 719.2 | 392.3 | ESI+ |
Note: Data for Keto Itraconazole is based on published research. researchgate.net Parameters for this compound are projected based on an 8 Dalton mass increase, assuming the deuterium (B1214612) labels are retained in the monitored product ion.
Gas chromatography-mass spectrometry (GC-MS) is generally not the preferred analytical method for large, polar, and thermally labile molecules like Itraconazole and its metabolites. jocpr.comscholarsresearchlibrary.com These compounds have low volatility and tend to degrade at the high temperatures required for GC analysis. While derivatization could potentially be used to increase volatility, this adds complexity and potential for variability in the sample preparation process. The vast majority of published bioanalytical methods for this class of compounds utilize LC-MS/MS, which is better suited to their chemical properties. jocpr.comscholarsresearchlibrary.com Consequently, the use of this compound as an internal standard in GC-MS applications is not documented in scientific literature.
To ensure the reliability of a bioanalytical method, several parameters must be optimized when using a deuterated internal standard like this compound.
Chromatographic Co-elution : Ideally, the deuterated internal standard should have the exact same retention time as the analyte. myadlm.org This ensures both compounds pass through the ion source simultaneously and are subjected to the same degree of matrix-induced ion suppression or enhancement. kcasbio.com While minor retention time shifts can sometimes occur with heavily deuterated standards, careful chromatographic optimization aims to achieve co-elution. researchgate.net
Avoidance of Isotopic Crosstalk : The mass difference between the analyte and the SIL-IS must be sufficient to prevent interference. An 8 Dalton difference for this compound is substantial and effectively prevents the natural isotopic abundance of the analyte from contributing to the internal standard's signal.
Stability of Deuterium Labels : The deuterium atoms must be placed on positions of the molecule that are not susceptible to back-exchange with hydrogen from the sample matrix or mobile phase. researchgate.net Unstable labels can compromise the integrity of the internal standard, leading to inaccurate quantification.
Evaluation of Matrix Effects : Even when using a SIL-IS, regulatory guidelines recommend assessing the matrix effect. kcasbio.com This can be done by comparing the internal standard's response in extracted blank matrix from different sources to its response in a neat (clean) solution. This ensures that unexpected differential matrix effects are not impacting the assay's accuracy. myadlm.orgresearchgate.net
Chromatographic Separation Techniques for Itraconazole and its Metabolites
The successful separation of Itraconazole and its structurally similar metabolites is critical for accurate quantification. Research studies have established robust chromatographic methods, typically employing reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.gov These methods are designed to provide baseline separation of the parent drug and its major metabolites, including Hydroxy Itraconazole, Keto Itraconazole, and N-desalkyl Itraconazole, within a short analysis time. nih.govnih.gov
Table 2: Typical Chromatographic Conditions for the Separation of Itraconazole Metabolites
| Parameter | Description |
|---|---|
| Chromatography System | HPLC or UPLC/UHPLC System nih.gov |
| Column | Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.5 µm) nih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1-1% formic acid) nih.gov |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol with 0.1% formic acid) nih.gov |
| Elution Mode | Gradient elution, starting with a lower percentage of organic phase and ramping up to elute all analytes nih.gov |
| Flow Rate | Typically 0.3 - 0.5 mL/min nih.gov |
| Column Temperature | Controlled, often around 35-40 °C oup.com |
| Total Run Time | Optimized for throughput, often between 4-10 minutes nih.govoup.com |
Note: The conditions are a summary of common practices in published literature. nih.govnih.govoup.com
A gradient elution is typically used, where the proportion of the organic mobile phase is increased over the course of the run. This allows for the effective elution of the more polar metabolites first, followed by the less polar parent drug, ensuring good peak shape and resolution for all compounds of interest. nih.gov
Calibration Strategies and Method Validation in Research Assays
For a bioanalytical method to be used in research, it must undergo a rigorous validation process to demonstrate its reliability, as outlined by regulatory bodies like the FDA and EMA. researchgate.netinnovareacademics.in The use of this compound is integral to this process.
A calibration curve is generated by preparing a series of standards with known concentrations of Keto Itraconazole and a constant concentration of this compound. The curve is constructed by plotting the peak area ratio (Keto Itraconazole area / this compound area) against the concentration of Keto Itraconazole. A weighted linear regression (commonly 1/x²) is often applied to ensure accuracy across the entire concentration range. researchgate.netnih.gov
The method is validated by assessing several key performance characteristics. Data from a study that successfully validated a method for Keto Itraconazole demonstrates the expected performance. nih.gov
Table 3: Key Method Validation Parameters and Representative Performance for Keto Itraconazole Analysis
| Validation Parameter | Description | Typical Acceptance Criteria | Representative Finding for Keto Itraconazole |
|---|---|---|---|
| Linearity & Range | The concentration range over which the method is accurate and precise. | Coefficient of determination (r²) > 0.99 | 0.4–200 ng/mL nih.gov |
| LLOQ | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy within ±20%, Precision <20% CV | 0.4 ng/mL nih.gov |
| Accuracy | Closeness of measured values to the true value. | Within ±15% of nominal (±20% at LLOQ) | Within ±15% nih.gov |
| Precision | Closeness of replicate measurements (intra- and inter-day). | ≤15% CV (≤20% at LLOQ) | ≤15% CV nih.gov |
| Extraction Recovery | The efficiency of the extraction process. | Consistent and reproducible | ~103.4% nih.gov |
| Matrix Factor | Assessment of ion suppression or enhancement. | Close to 1.0, with low variability | Close to 1.0 nih.gov |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Within ±15% of initial concentration | Stable in plasma for 145 days at -70 °C nih.gov |
Note: Acceptance criteria are based on FDA/EMA guidelines. researchgate.netresearchgate.net Representative findings are from the validated method for Keto Itraconazole by Liang et al., 2016. nih.gov
Mechanistic Investigations of Metabolism and Disposition Utilizing Deuterium Labeling Preclinical and in Vitro Focus
Elucidation of Metabolic Pathways Using Deuterium (B1214612) Tracers
While no studies exist using Keto Itraconazole-d8, the metabolic pathway of its non-deuterated parent compound, itraconazole (B105839), is well-documented. Itraconazole is extensively metabolized, with one of its key metabolites being Keto Itraconazole. researchgate.netbohrium.comnih.gov
There is no available research that identifies deuterium retention or loss from this compound. Such a study would involve administering this compound in an in vitro system (such as human liver microsomes) or to a preclinical animal model, followed by mass spectrometric analysis of the resulting metabolites to determine where the deuterium labels have been retained or lost. This analysis provides insights into the specific sites of metabolic reactions.
No studies investigating the kinetic isotope effect (KIE) in the biotransformation of this compound have been published. The deuterium kinetic isotope effect occurs when a carbon-deuterium bond is cleaved in the rate-determining step of a reaction, which can lead to a slower rate of metabolism compared to the non-deuterated counterpart. nih.govscilit.com Investigating the KIE for this compound would clarify the rate-limiting steps in its subsequent metabolism and the enzymes involved.
Enzyme Kinetics and Inhibition Studies with Deuterated Substrates
Research has focused on the enzyme kinetics of non-deuterated itraconazole and its metabolites. These metabolites, including Keto Itraconazole, are not only products of metabolism but also potent inhibitors of the primary metabolizing enzyme. researchgate.netnih.gov
The biotransformation of itraconazole is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. researchgate.netnih.gov In vitro studies have identified three main metabolites formed by CYP3A4: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). researchgate.net Furthermore, Keto Itraconazole itself is a substrate for and a potent inhibitor of CYP3A4. researchgate.net It exhibits an unbound IC50 value of 7.0 nM when incubated with human liver microsomes, indicating strong inhibition. researchgate.net The metabolites of itraconazole are considered to be as potent, or even more potent, CYP3A4 inhibitors than the parent drug itself. researchgate.net
Table 1: In Vitro Enzyme Kinetic and Inhibition Parameters for Itraconazole Metabolites (Non-Deuterated)
| Compound | Parameter | Value | Enzyme System |
|---|---|---|---|
| Keto-Itraconazole | Unbound Km | 1.4 nM | CYP3A4 |
| Unbound IC50 | 7.0 nM | Human Liver Microsomes | |
| Hydroxy-Itraconazole | Unbound Km | 27 nM | CYP3A4 |
| Unbound IC50 | 4.6 nM | Human Liver Microsomes | |
| N-desalkyl-Itraconazole | Unbound IC50 | 0.4 nM | Human Liver Microsomes |
Data sourced from in vitro studies on non-deuterated compounds. researchgate.net
Current research points overwhelmingly to CYP3A4 as the principal enzyme system responsible for the metabolism of itraconazole and its primary metabolites. researchgate.netnih.govdrugbank.com While other enzymes may play minor roles, their contribution to the biotransformation of Keto Itraconazole has not been a significant focus of published studies.
Preclinical Pharmacokinetic Research Methodologies (Non-Human Models)
Preclinical pharmacokinetic studies of itraconazole have been conducted in various non-human models, including rats. nih.govresearchgate.net These studies typically involve administering the drug to the animal model, collecting plasma or tissue samples over time, and analyzing them using methods like UPLC-MS/MS to determine pharmacokinetic parameters such as Cmax, AUC, and clearance. nih.govnih.govuoa.gr For instance, in studies investigating drug-drug interactions, Sprague-Dawley rats are often used to assess the inhibitory effect of agents like itraconazole on the metabolism of other compounds. nih.govresearchgate.net However, no specific preclinical pharmacokinetic research utilizing this compound has been reported.
Absorption, Distribution, Metabolism, Excretion (ADME) Research in Animal Models
Direct ADME studies on this compound in animal models have not been identified in the reviewed scientific literature. The primary focus of preclinical research has been on the parent drug, itraconazole, and the formation of its major metabolites, including keto-itraconazole. In these studies, this compound would typically be utilized as an internal standard during the analytical phase to ensure the accuracy and precision of the quantification of unlabeled keto-itraconazole in biological samples obtained from the animal models.
The metabolism of itraconazole is known to be complex, with keto-itraconazole being one of its significant biotransformation products. The formation of keto-itraconazole is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. Animal models, such as rats and dogs, have been employed to understand the pharmacokinetics of itraconazole and its metabolites. In such studies, after administration of itraconazole, the concentrations of the parent drug and its metabolites, including keto-itraconazole, are measured in plasma, tissues, and excreta over time to characterize the ADME profile.
Table 1: Illustrative Pharmacokinetic Parameters of Itraconazole Metabolites in Animal Models
| Parameter | Keto-Itraconazole | Hydroxy-Itraconazole | N-desalkyl-Itraconazole |
| Cmax (ng/mL) | Data Not Available | Variable | Data Not Available |
| Tmax (h) | Data Not Available | Variable | Data Not Available |
| AUC (ng·h/mL) | Data Not Available | Variable | Data Not Available |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | CYP3A4 |
In Vitro Cellular and Subcellular Studies of Disposition
In the realm of in vitro research, this compound is instrumental in studies investigating the cellular and subcellular disposition of keto-itraconazole. These studies often utilize cell cultures, such as hepatocytes, or subcellular fractions, like microsomes and S9 fractions, to elucidate metabolic pathways and enzyme kinetics.
In vitro metabolism studies with human liver microsomes have confirmed that CYP3A4 is the principal enzyme responsible for the conversion of itraconazole to its hydroxylated and keto- metabolites. In these experimental setups, deuterated standards like this compound are essential for constructing accurate standard curves and for the precise quantification of the formed metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard minimizes variability arising from sample preparation and matrix effects.
Table 2: In Vitro Systems for Studying Keto-Itraconazole Disposition
| In Vitro System | Application | Role of this compound |
| Human Liver Microsomes | Investigation of metabolic pathways and enzyme kinetics (e.g., Km, Vmax). | Internal standard for accurate quantification of keto-itraconazole formation. |
| Hepatocyte Cultures | Study of cellular uptake, metabolism, and efflux of metabolites. | Internal standard for measuring intracellular and extracellular concentrations of keto-itraconazole. |
| Recombinant CYP Enzymes | Identification of specific enzymes responsible for metabolite formation. | Internal standard to quantify the metabolic activity of individual enzymes towards itraconazole. |
Research on Transport Mechanisms and Membrane Permeability Using Deuterated Analogs
While direct studies on the transport mechanisms and membrane permeability of this compound are not documented, deuterated analogs are crucial in research aimed at understanding how drugs and their metabolites cross biological membranes. Such studies are vital for predicting a drug's absorption and distribution in the body.
Techniques like the Caco-2 cell permeability assay are commonly used to model the intestinal barrier and predict oral drug absorption. In these assays, the transport of a compound from an apical (donor) to a basolateral (receiver) compartment is measured. The use of a deuterated standard such as this compound would be critical for the accurate quantification of the transported keto-itraconazole, especially at low concentrations. This allows for the determination of the apparent permeability coefficient (Papp), a key parameter in assessing a compound's potential for oral absorption.
Table 3: Application of Deuterated Analogs in Permeability Assays
| Assay Type | Purpose | Role of Deuterated Analog (e.g., this compound) |
| Caco-2 Permeability Assay | Predict intestinal drug absorption. | Internal standard for precise measurement of transported keto-itraconazole. |
| MDCK-MDR1 Assay | Assess P-glycoprotein (P-gp) mediated efflux. | Internal standard to accurately quantify substrate transport and inhibition. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Evaluate passive diffusion. | Not typically required as this is a non-cellular assay, but could be used in subsequent analytical steps. |
Applications in Drug Discovery and Development Research
Utilization in High-Throughput Screening Assays for Metabolite Quantification
In drug discovery, high-throughput screening (HTS) is employed to rapidly assess the metabolic stability and profile of numerous compounds. The quantification of metabolites like Keto Itraconazole (B105839) is crucial in these screens. Keto Itraconazole-d8 serves as an ideal internal standard (IS) for the LC-MS/MS analysis of its non-deuterated counterpart, Keto Itraconazole. nih.gov
The use of a stable isotope-labeled internal standard such as this compound is considered the gold standard in bioanalytical method validation. nih.govshimadzu.com This is because its chemical and physical properties are nearly identical to the analyte (Keto Itraconazole), ensuring that it behaves similarly during sample extraction, chromatography, and ionization. nih.gov This co-elution and similar behavior correct for variability in sample preparation and matrix effects, which is critical for the accuracy of HTS assays where speed and reliability are paramount. nih.govconsensus.app
A typical HTS workflow involving this compound would see it added at a known concentration to biological samples (e.g., plasma or microsomes) at the beginning of the sample preparation process. shimadzu.com The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the precise concentration of the formed Keto Itraconazole. nih.gov Research has established validated LC-MS/MS methods for the simultaneous determination of Itraconazole and its metabolites, including Keto Itraconazole, with standard curve ranges from 0.4 to 200 ng/mL for the metabolite. nih.gov
Table 1: LC-MS/MS Parameters for Itraconazole Metabolite Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Standard Curve Range (ng/mL) |
|---|---|---|---|
| Itraconazole | 705.3 | 392.3 | 5-2500 |
| Hydroxy-Itraconazole | 721.2 | 408.2 | 5-2500 |
| Keto-Itraconazole | 719.2 | 406.2 | 0.4-200 |
| N-desalkyl-Itraconazole | 564.2 | 251.1 | 0.4-200 |
Data adapted from a validated LC-MS/MS assay for the simultaneous determination of Itraconazole and its metabolites. nih.gov
Role in Lead Optimization and Candidate Selection Research
During the lead optimization phase, researchers aim to refine the structure of a potential drug candidate to improve its efficacy, safety, and pharmacokinetic properties. Understanding the metabolic fate of a compound is a key part of this process. Itraconazole itself is often used as a model inhibitor of the CYP3A4 enzyme in drug-drug interaction studies to evaluate its impact on a potential drug candidate. nih.gov
The formation of metabolites like Keto-Itraconazole is a critical consideration, as these metabolites can also be pharmacologically active or contribute to drug-drug interactions. nih.govresearchgate.net this compound allows for the precise quantification of its corresponding metabolite in complex biological matrices. This accurate data is vital for building pharmacokinetic/pharmacodynamic (PK/PD) models. These models help researchers understand how structural modifications to a lead compound affect its metabolism and clearance, guiding the selection of the most promising drug candidate to move forward into further development. bohrium.com
By providing reliable quantitative data, this compound supports the characterization of metabolic pathways and helps in selecting candidates with a more predictable and favorable metabolic profile.
Bridging In Vitro and In Vivo Preclinical Data Using Deuterated Tracers
A significant challenge in drug development is extrapolating data from in vitro experiments (e.g., using liver microsomes) to predict in vivo outcomes in animal models and humans. nih.govnih.gov Deuterated tracers like this compound can play a role in bridging this gap.
In advanced research, a deuterated version of a parent drug can be administered, and the formation of deuterated metabolites can be tracked. While this compound is primarily used as an internal standard for the non-deuterated metabolite, the principles of using stable isotope tracers are applicable here. For instance, by comparing the metabolic profile from in vitro human liver microsome studies with the profile observed in vivo, researchers can refine their predictive models. researchgate.net
Accurate quantification of key metabolites is essential for this in vitro-in vivo extrapolation (IVIVE). nih.gov Studies have shown that accounting for the presence and inhibitory activity of Itraconazole's metabolites, including Keto-Itraconazole, significantly improves the prediction of in vivo drug interactions. nih.govnih.gov The use of this compound as an internal standard ensures that the metabolite data used for these crucial IVIVE predictions is accurate and reliable.
Contribution to Understanding Drug-Metabolite Interactions in Research Systems
Metabolites of a drug can themselves be potent inhibitors or inducers of metabolic enzymes, leading to complex drug-drug interactions. researchgate.netnih.gov Research has identified that Keto-Itraconazole, along with other metabolites of Itraconazole, is a potent inhibitor of the CYP3A4 enzyme. nih.govresearchgate.net In fact, these metabolites can be as potent or even more potent than the parent drug, Itraconazole. researchgate.net
Table 2: Research Findings on CYP3A4 Inhibition by Itraconazole and its Metabolites
| Compound | Unbound IC50 (nM) | Metabolic Parameter (Unbound Km) |
|---|---|---|
| Itraconazole (ITZ) | 6.1 | 3.9 nM |
| Hydroxy-Itraconazole (OH-ITZ) | 4.6 | 27 nM |
| Keto-Itraconazole (Keto-ITZ) | 7.0 | 1.4 nM |
| N-desalkyl-Itraconazole (ND-ITZ) | 0.4 | N/A |
IC50 values represent the concentration causing 50% inhibition of CYP3A4 activity. Km (Michaelis constant) reflects the substrate concentration at which the enzyme reaction rate is half of the maximum. Data sourced from in vitro studies using human liver microsomes. researchgate.net
Theoretical and Computational Studies Involving Keto Itraconazole D8
Quantum Mechanical Calculations of Isotope Effects and Reaction Energetics
Quantum mechanical (QM) calculations are fundamental to understanding the kinetic isotope effect (KIE), which is central to the utility of deuterated compounds in pharmaceutical research. The substitution of hydrogen with deuterium (B1214612) increases the mass of the atom, leading to a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.govaquigenbio.com Consequently, the C-D bond has a lower zero-point energy, meaning more energy is required to break it. nih.govmdpi.com This difference in bond energy is the primary origin of the KIE, where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. nih.gov
In the context of Keto Itraconazole-d8, QM methods such as Density Functional Theory (DFT) can be employed to model the energetics of metabolic reactions. nih.gov Itraconazole (B105839) is metabolized to various products, including hydroxy-itraconazole and keto-itraconazole, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govresearchgate.net These metabolic transformations often involve the cleavage of C-H bonds. By performing QM calculations on both the deuterated and non-deuterated substrates, researchers can predict the magnitude of the KIE for specific metabolic pathways.
For instance, calculations can determine the transition state energies for the hydroxylation reactions leading to the formation of Keto Itraconazole's precursors. The difference in activation energy between the deuterated and non-deuterated pathways provides a quantitative prediction of the reduction in the reaction rate. This information is invaluable for understanding how deuteration at specific sites—in this case, the d8-positions—can slow metabolism, potentially altering the compound's pharmacokinetic profile. researchgate.net
Table 1: Theoretical Isotope Effects on Reaction Energetics
| Parameter | C-H Bond | C-D Bond | Implication for this compound |
|---|---|---|---|
| Vibrational Frequency | Higher | Lower mdpi.com | Reduced zero-point energy for the C-D bond. |
| Bond Dissociation Energy | Lower | Higher nih.gov | More energy required to cleave the C-D bond. |
| Reaction Rate (KIE) | kH (Faster) | kD (Slower) | Slower rate of metabolism at the deuterated site. nih.gov |
| Activation Energy (Ea) | Lower | Higher | Higher energy barrier for metabolic reactions involving C-D cleavage. |
Molecular Dynamics Simulations of Deuterated Compounds with Biological Targets
Molecular dynamics (MD) simulations offer a computational microscope to visualize the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein receptor or enzyme. nih.gov These simulations model the movements and interactions of atoms over time, providing detailed insights into binding affinity, conformational changes, and the stability of the ligand-protein complex. peakproteins.com
MD simulations can track the trajectory of this compound within the CYP3A4 binding pocket, calculating the binding free energy and identifying key amino acid residues involved in the interaction. researchgate.net By comparing these simulations with those of the non-deuterated Keto Itraconazole, researchers can assess whether deuteration impacts the compound's orientation, residence time, or the conformational dynamics of the enzyme itself. rsc.org Such studies help to confirm that the deuterated standard will have comparable biological activity to its parent compound, a critical assumption when used as an internal standard in pharmacokinetic studies. researchgate.net Comprehensive MD studies have been performed on itraconazole, providing a strong foundation for such comparative simulations. nih.gov
In Silico Prediction of Metabolic Fate Based on Deuterium Incorporation
In silico (computer-based) models are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolic "soft spots" and predict the structures of metabolites. nih.govacs.org When applied to deuterated compounds like this compound, these tools can predict how isotopic labeling will alter metabolic pathways.
The metabolism of itraconazole is extensive, with major metabolites including hydroxy-itraconazole (OH-ITZ), keto-itraconazole (Keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). nih.govnih.gov In silico metabolic prediction software utilizes databases of known metabolic reactions and algorithms that identify susceptible sites on a molecule for enzymatic attack (e.g., by CYP enzymes).
By inputting the structure of a deuterated precursor to this compound, these programs can predict the likely sites of metabolism. The software can account for the KIE by assigning a higher energy penalty to the cleavage of C-D bonds. This can result in a predicted "metabolic switching," where the enzyme preferentially metabolizes the molecule at an alternative, non-deuterated site. Understanding this potential switch is crucial, as it could lead to the formation of different metabolites compared to the non-deuterated parent drug. These predictive studies guide the design of subsequent in vitro and in vivo metabolism experiments, ensuring that analytical methods are developed to detect all potential deuterated and non-deuterated metabolites.
Table 2: In Silico Metabolic Prediction Parameters for Deuterated Compounds
| Computational Approach | Input Data | Predicted Output | Relevance to this compound |
|---|---|---|---|
| Metabolite Prediction Software | Chemical structure with deuterium labels | Rank-ordered list of potential metabolites | Identifies how deuteration may shift metabolism away from the d8-position. |
| PBPK Modeling | Physicochemical properties, in vitro data, KIE values | Drug concentration-time profiles in various tissues | Predicts how slowed metabolism of the deuterated precursor affects the pharmacokinetics of this compound. |
| Molecular Docking | 3D structure of compound and enzyme (e.g., CYP3A4) | Binding pose and affinity score | Assesses if deuteration affects the initial binding required for metabolism. |
Structural Elucidation Support through Advanced Isotopic Labeling Approaches
Isotopic labeling is a cornerstone of drug metabolism studies, providing an unambiguous tag for tracking a compound and its metabolites within complex biological matrices. metsol.commusechem.com The use of stable isotopes like deuterium is particularly powerful when combined with high-resolution analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov
The presence of eight deuterium atoms in this compound results in a nominal mass increase of 8 Daltons compared to its unlabeled counterpart. This distinct mass shift is readily detected by mass spectrometry. aquigenbio.com When analyzing samples from metabolic studies, researchers can easily distinguish drug-related material from endogenous compounds by searching for the characteristic mass difference between the labeled compound and any potential metabolites. For example, in an LC-MS/MS analysis, the parent ion of this compound and its fragments will all be shifted by a predictable mass, confirming their origin from the administered deuterated compound. This approach simplifies the identification of novel metabolites and provides greater confidence in structural assignments. nih.gov
In NMR spectroscopy, while deuterium itself is not typically observed directly in standard proton NMR, its presence has a noticeable effect. The substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding proton signal and can simplify complex spectra, aiding in the structural elucidation of intricate molecules like itraconazole metabolites. peakproteins.com
Future Research Directions and Emerging Methodologies for Keto Itraconazole D8
Integration with Advanced Imaging Techniques in Preclinical Research
The precise spatial and temporal localization of drug metabolites within tissues is a critical aspect of preclinical research, offering insights into efficacy and target engagement. While Keto Itraconazole-d8 is a stable isotope and not radioactive, its unique mass signature makes it a candidate for integration with advanced mass spectrometry imaging (MSI) techniques.
Future preclinical studies could employ MSI to map the distribution of Keto Itraconazole (B105839) within specific tissues or even single cells. In such studies, this compound would be an indispensable tool. When co-administered or used as an internal standard during sample analysis, it allows for the precise quantification of the unlabeled Keto Itraconazole directly from the tissue slice, correcting for matrix effects and ion suppression that can vary across different tissue regions. clearsynth.com This would enable researchers to generate quantitative distribution maps, revealing accumulation in specific cellular compartments or microenvironments.
Furthermore, while this compound itself is not suitable for Positron Emission Tomography (PET), a future research direction could involve the synthesis of a radiolabeled version of Keto Itraconazole (e.g., with Carbon-11 or Fluorine-18). scispace.com The knowledge gained from developing stable isotope labeling strategies for the d8 variant could inform the synthetic routes for creating such a radiotracer, which would allow for non-invasive, real-time imaging of the metabolite's distribution and kinetics in living organisms.
Development of Novel Isotopic Labeling and Derivatization Strategies
The utility of this compound is fundamentally tied to its isotopic label. The "d8" designation signifies the replacement of eight hydrogen atoms with deuterium (B1214612). clearsynth.com This level of deuteration provides a significant mass shift, which is ideal for preventing isotopic crosstalk with the unlabeled analyte in mass spectrometry. Future research will likely focus on optimizing isotopic labeling for specific analytical challenges.
Emerging strategies could involve selective deuteration at metabolically stable positions of the molecule to create standards that are not only mass-shifted but also resistant to any potential in-source fragmentation or metabolic exchange of the label. chemicalsknowledgehub.com While Keto Itraconazole is already a metabolite, ensuring the complete stability of the deuterium labels on the standard is paramount for its function.
Another avenue of research is the development of novel derivatization strategies. Derivatization involves chemically modifying a molecule to improve its analytical properties, such as ionization efficiency or chromatographic behavior. Future methodologies could explore derivatizing this compound and its unlabeled counterpart with tags that enhance their sensitivity in cutting-edge mass spectrometry platforms. This could be particularly useful for quantifying extremely low concentrations of the metabolite in challenging matrices like cerebrospinal fluid or microdialysates.
Table 1: Emerging Labeling and Derivatization Methodologies
| Methodology | Description | Potential Advantage for this compound Analysis |
|---|---|---|
| Site-Specific Isotopic Labeling | Placing isotopes (e.g., ¹³C, ¹⁵N) in the core scaffold of the molecule rather than peripheral positions. chemicalsknowledgehub.com | Creates an internal standard with maximum stability, ensuring the label is not lost during sample workup or analysis. |
| Combinatorial Isotope Labeling | Using a mix of stable isotopes (e.g., D, ¹³C, ¹⁵N) to create a unique mass signature. | Provides multiple internal standards from a single synthesis for advanced metabolic flux analysis. silantes.com |
| Chemical Derivatization Tags | Attaching a chemical group to the molecule to enhance its ionization or fragmentation properties for MS. | Increases analytical sensitivity and allows for lower limits of detection, crucial for micro-sampling studies. |
| Chiral Derivatization Agents | Using reagents that react specifically with one enantiomer of a chiral compound. | Enables the separation and distinct quantification of different stereoisomers of Keto Itraconazole and its standard. |
Application in Systems Pharmacology and Network Analysis Research
Systems pharmacology aims to understand how drugs affect the body as a whole by studying complex biological networks. nih.gov The accuracy of these models depends on high-quality, quantitative data for drugs and their metabolites. This compound is a critical enabling tool for this type of research.
Future research can leverage this quantitative data to:
Refine Physiologically Based Pharmacokinetic (PBPK) Models: Accurate metabolite concentrations allow for better modeling of the absorption, distribution, metabolism, and excretion (ADME) of Itraconazole. nih.gov
Map Drug Interaction Networks: By quantifying the levels of an key inhibitory metabolite like Keto Itraconazole, researchers can more accurately predict the impact of Itraconazole on the metabolism of co-administered drugs, improving our understanding of complex DDI networks. nih.govacs.org
The use of this compound ensures that the metabolite data fed into these complex computational models is reliable, leading to more accurate predictions of drug behavior in diverse patient populations.
Potential for Expanded Use in Biomarker Discovery Research
Drug metabolites are increasingly being investigated as biomarkers for predicting drug response, assessing metabolic status, or identifying potential safety issues. moravek.comraps.orgfda.gov The ability to accurately measure a metabolite is the first and most critical step in its validation as a biomarker.
This compound is fundamental to research aimed at exploring Keto Itraconazole as a potential biomarker. As a stable isotope-labeled internal standard, it allows for the development of validated, high-precision bioanalytical methods for quantifying Keto Itraconazole in clinical samples. clearsynth.comlcms.cz This capability underpins several future research opportunities.
Table 2: Potential Biomarker Applications for Keto Itraconazole
| Biomarker Category | Research Application | Role of this compound |
|---|---|---|
| Drug Metabolism Phenotype | Investigating the ratio of Keto Itraconazole to the parent drug (Itraconazole) as an indicator of an individual's CYP3A4 metabolic activity. | Provides the essential internal standard for accurately quantifying the metabolite concentration needed to calculate the metabolic ratio. kcasbio.com |
| Drug-Drug Interaction (DDI) Marker | Monitoring changes in Keto Itraconazole levels when a second drug is introduced to assess the extent of metabolic inhibition or induction. | Ensures precise measurement of metabolite fluctuations, allowing for sensitive detection of DDIs. nih.gov |
| Target Engagement/Efficacy | Exploring a potential correlation between the concentration of Keto Itraconazole in a specific tissue/fluid and the therapeutic outcome. | Enables the development of robust assays to reliably measure metabolite levels in clinical trial samples. moravek.com |
| Safety/Toxicity Marker | Assessing if elevated concentrations of Keto Itraconazole are associated with any specific off-target effects in nonclinical studies. | Allows for accurate exposure-response analysis by providing reliable concentration data. youtube.com |
In all these scenarios, the availability of this compound is not merely a technical convenience but a scientific necessity. It provides the analytical rigor required to validate whether the concentration of Keto Itraconazole has a meaningful and reproducible connection to a clinical outcome, paving the way for its potential use in personalized medicine.
Q & A
Q. What ethical and methodological safeguards are critical when designing animal studies with this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical reporting. Include power analyses to justify sample sizes and minimize Type II errors. For PK/toxicology studies, use staggered dosing cohorts to monitor acute vs. chronic toxicity. Ethical review must address deuterium’s potential long-term biological effects, which remain understudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
